molecular formula C9H7IN2O2 B1455053 6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid CAS No. 1227954-99-5

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

Cat. No.: B1455053
CAS No.: 1227954-99-5
M. Wt: 302.07 g/mol
InChI Key: KARXPPYIHLCQEW-UHFFFAOYSA-N
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Description

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid is a useful research compound. Its molecular formula is C9H7IN2O2 and its molecular weight is 302.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them depending on the context . These interactions are often mediated through binding to specific active sites on the enzymes, altering their activity and, consequently, the biochemical pathways they regulate.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it may affect the expression of genes involved in cell cycle regulation, leading to changes in cell proliferation and apoptosis. Additionally, it can alter metabolic fluxes within cells, impacting overall cellular metabolism.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to biomolecules, such as enzymes and receptors, either inhibiting or activating their function . This binding can lead to changes in gene expression, either upregulating or downregulating specific genes. Furthermore, the compound may interact with transcription factors, influencing their ability to bind to DNA and regulate gene transcription.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of the compound are critical factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes, which may be beneficial or detrimental depending on the context.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and overall physiology . Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels . For instance, the compound may inhibit enzymes involved in glycolysis or the citric acid cycle, leading to changes in energy production and overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. The compound may interact with specific transporters or binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects. The distribution of the compound within tissues can also influence its overall efficacy and potential side effects.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound may contain targeting signals or undergo post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can influence energy production and metabolic processes.

Properties

IUPAC Name

6-iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7IN2O2/c1-5-2-6(10)3-12-4-7(9(13)14)11-8(5)12/h2-4H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KARXPPYIHLCQEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)C(=O)O)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
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6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 4
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 5
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid
Reactant of Route 6
6-Iodo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.